molecular formula C13H18N2O B13255834 N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B13255834
M. Wt: 218.29 g/mol
InChI Key: GIZSAZMSNKEJAE-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 2-methylbenzylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the degradation of bioactive molecules, thereby enhancing their levels and effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide include other pyrrolidine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N2O/c1-10-5-2-3-6-11(10)9-15-13(16)12-7-4-8-14-12/h2-3,5-6,12,14H,4,7-9H2,1H3,(H,15,16)

InChI Key

GIZSAZMSNKEJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCN2

Origin of Product

United States

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